molecular formula C20H26N4O3 B5632395 (3R*,5S*)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-N'-(4-methylphenyl)piperidine-3,5-dicarboxamide

(3R*,5S*)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-N'-(4-methylphenyl)piperidine-3,5-dicarboxamide

Cat. No. B5632395
M. Wt: 370.4 g/mol
InChI Key: BOLFLGGFKGUKTG-JKSUJKDBSA-N
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Description

The compound of interest belongs to a class of molecules that typically exhibit significant pharmacological or biological activities due to their complex molecular structure. This structure contains several functional groups, including amides, isoxazoles, and piperidine rings, which are known to interact with biological targets in specific ways. The design and synthesis of such molecules are crucial in the development of new therapeutic agents.

Synthesis Analysis

Synthesis of complex molecules like the specified compound often involves multi-step organic reactions, starting from simpler precursors. Key steps may include the formation of the isoxazole ring, amide bond formation, and the introduction of the piperidine moiety. Techniques such as reductive amination, cyclization, and condensation reactions are commonly employed. For instance, Singh et al. described the reductive ring opening of isoxazolidines leading to novel compounds, which highlights the type of reactions that might be involved in synthesizing parts of the target molecule (Singh et al., 2017).

properties

IUPAC Name

(3S,5R)-5-N-methyl-5-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-3-N-(4-methylphenyl)piperidine-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-13-4-6-17(7-5-13)22-19(25)15-9-16(11-21-10-15)20(26)24(3)12-18-8-14(2)23-27-18/h4-8,15-16,21H,9-12H2,1-3H3,(H,22,25)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLFLGGFKGUKTG-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CC(CNC2)C(=O)N(C)CC3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)[C@H]2C[C@H](CNC2)C(=O)N(C)CC3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,5S*)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-N'-(4-methylphenyl)piperidine-3,5-dicarboxamide

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